molecular formula C23H23ClN4O2 B3481152 N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-2-chlorobenzamide

N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-2-chlorobenzamide

Cat. No. B3481152
M. Wt: 422.9 g/mol
InChI Key: ZGSFZKAMCBWWTQ-UHFFFAOYSA-N
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Description

N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-2-chlorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-2-chlorobenzamide is not fully understood. However, it is believed to inhibit the activity of several enzymes involved in cell cycle regulation and DNA replication, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-2-chlorobenzamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cyclin-dependent kinases and topoisomerases. Additionally, it has been shown to induce the expression of several genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-2-chlorobenzamide is its potential as a chemotherapeutic agent. It has been shown to have potent anticancer activity and may enhance the activity of other chemotherapeutic agents. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.

Future Directions

There are several future directions for research on N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-2-chlorobenzamide. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound in humans. Finally, research is needed to identify other compounds with similar mechanisms of action that may have even greater potential as therapeutic agents.

Scientific Research Applications

N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-2-chlorobenzamide has been studied extensively for its potential applications in cancer research. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to enhance the anticancer activity of other chemotherapeutic agents.

properties

IUPAC Name

N-[4-(azepane-1-carbonyl)-2-phenylpyrazol-3-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2/c24-20-13-7-6-12-18(20)22(29)26-21-19(23(30)27-14-8-1-2-9-15-27)16-25-28(21)17-10-4-3-5-11-17/h3-7,10-13,16H,1-2,8-9,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSFZKAMCBWWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(azepane-1-carbonyl)-2-phenylpyrazol-3-yl]-2-chlorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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